Tos-PEG3-CH2CO2H
Overview
Description
Tos-PEG3-CH2CO2H is a polyethylene glycol derivative containing a tosyl group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .
Mechanism of Action
Target of Action
Tos-PEG3-CH2CO2H is a Polyethylene Glycol (PEG) derivative that contains a tosyl group and a terminal carboxylic acid . The primary targets of this compound are molecules with primary amine groups . The terminal carboxylic acid of this compound can react with these primary amine groups to form a stable amide bond .
Mode of Action
The mode of action of this compound involves two key functional groups: the tosyl group and the terminal carboxylic acid . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This means it can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. In the case of this compound, the nucleophile is often a molecule with a primary amine group . The terminal carboxylic acid of this compound can then react with this primary amine group in the presence of activators to form a stable amide bond .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its PEG component. PEG is a hydrophilic polymer that increases the solubility of this compound in aqueous media . This can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, improving its bioavailability .
Result of Action
The result of this compound’s action is the formation of a stable amide bond with a primary amine-containing molecule . This can lead to the modification of the target molecule’s function, potentially influencing various cellular and molecular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid and the primary amine group. Moreover, the presence of activators can enhance the formation of the amide bond . It’s also worth noting that the hydrophilic PEG component of this compound can increase its stability and solubility in aqueous environments .
Biochemical Analysis
Biochemical Properties
Tos-PEG3-CH2CO2H plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The tosyl group in this compound is an excellent leaving group for nucleophilic substitution reactions, allowing it to react with primary amine groups in the presence of activators such as EDC or DCC . This reaction forms a stable amide bond, which is crucial in proteomics research and drug delivery applications. The compound interacts with enzymes, proteins, and other biomolecules through these stable amide bonds, facilitating various biochemical processes.
Cellular Effects
This compound influences various cellular processes by enhancing solubility and facilitating nucleophilic substitution reactions. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by forming stable amide bonds with primary amine groups on proteins and enzymes . These interactions can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The tosyl group in this compound acts as a leaving group, allowing the compound to form stable amide bonds with primary amine groups on proteins and enzymes . This interaction can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The hydrophilic PEG spacer in this compound also enhances its solubility, facilitating its interactions with biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C, but its long-term effects on cellular function can vary depending on the experimental conditions
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may facilitate nucleophilic substitution reactions without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including potential enzyme inhibition or activation that could disrupt normal cellular function. Threshold effects and toxicities should be carefully monitored in animal studies to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nucleophilic substitution reactions and amide bond formation. The compound interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels . The hydrophilic PEG spacer in this compound also enhances its solubility, allowing it to participate in a wide range of biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its transport and distribution in aqueous media . This compound can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tos-PEG3-CH2CO2H is synthesized by attaching a tosyl group to a polyethylene glycol chain, followed by the introduction of a terminal carboxylic acid group. The reaction typically involves the use of tosyl chloride and a polyethylene glycol derivative with a hydroxyl group. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tos-PEG3-CH2CO2H undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making it suitable for nucleophilic substitution reactions.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols and amines. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.
Amide Bond Formation: Activators such as EDC or DCC are used in the presence of a coupling agent like N-hydroxysuccinimide (NHS) to facilitate the reaction
Major Products Formed
Nucleophilic Substitution: The major products are polyethylene glycol derivatives with substituted nucleophiles.
Amide Bond Formation: The major products are amide-linked polyethylene glycol derivatives
Scientific Research Applications
Tos-PEG3-CH2CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules such as proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and lubricants .
Comparison with Similar Compounds
Similar Compounds
Tos-PEG2-CH2CO2H: Similar structure with a shorter polyethylene glycol spacer.
Tos-PEG4-CH2CO2H: Similar structure with a longer polyethylene glycol spacer.
DBCO-C2-PEG4-amine: Contains a dibenzocyclooctyne group and an amine group, used in copper-free click chemistry reactions.
Uniqueness
Tos-PEG3-CH2CO2H is unique due to its specific combination of a tosyl group and a terminal carboxylic acid, along with a polyethylene glycol spacer of three ethylene glycol units. This structure provides a balance between solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWSZBWDYTXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163084 | |
Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807537-35-4 | |
Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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